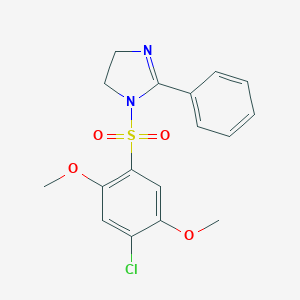

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Description

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonated dihydroimidazole derivative characterized by a 4,5-dihydroimidazole core substituted at the 1-position with a sulfonyl group attached to a 4-chloro-2,5-dimethoxyphenyl ring and at the 2-position with a phenyl group. The compound’s molecular formula is C₁₇H₁₆ClN₂O₄S, with a calculated molecular weight of 408.84 g/mol.

The 4,5-dihydroimidazole moiety introduces partial saturation, reducing aromaticity compared to fully unsaturated imidazoles, which may affect conformational flexibility and binding interactions. This structural feature is critical in applications such as coordination chemistry or molecular recognition .

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-23-14-11-16(15(24-2)10-13(14)18)25(21,22)20-9-8-19-17(20)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZNNQGQYUJURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

Substitution: The chloro group can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, forming new derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

The compound 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacology, medicinal chemistry, and material science.

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives as antiviral agents. For instance, compounds similar to this compound have shown efficacy against various viral strains. Research indicates that these compounds can inhibit HIV-1 protease and exhibit antiviral activity against yellow fever virus and dengue virus with significant potency (EC50 values in micromolar range) .

Antimicrobial Properties

The compound's sulfonamide group is known for its antibacterial properties. Studies have demonstrated that derivatives of imidazole can effectively combat both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus and other pathogens .

Drug Design and Synthesis

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of novel therapeutic agents. The introduction of functional groups can enhance its bioactivity and selectivity towards specific enzymes or receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the imidazole core affect biological activity. For example, substituents on the phenyl ring or alterations in the sulfonamide group can significantly influence the compound's potency against specific targets .

Catalysis

Imidazole derivatives are increasingly being explored as catalysts in organic reactions due to their ability to stabilize transition states and lower activation energies. The compound's sulfonamide moiety may enhance its catalytic properties by providing additional sites for interaction with substrates .

Sensor Development

The unique electronic properties of imidazoles make them suitable for applications in sensor technology. Compounds like this compound can be incorporated into sensor matrices for detecting specific ions or molecules due to their selective binding capabilities .

Case Studies

Mechanism of Action

The mechanism of action of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole depends on its specific biological target. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the chloro and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs involve variations in sulfonyl substituents and imidazole modifications. Key comparisons include:

Key Observations:

- Electronic Effects : The target compound’s 4-chloro-2,5-dimethoxyphenyl sulfonyl group combines electron-withdrawing (Cl) and donating (OCH₃) substituents, creating a polarized aromatic system. This contrasts with analogs bearing purely electron-donating (e.g., 3,4-dimethylphenyl in ) or neutral (4-methylphenyl in ) groups. Such polarization may enhance solubility in polar solvents or alter binding affinities in coordination chemistry .

- Functional Group Diversity : Analogs with thioether substituents (e.g., methylthio in or benzylthio in ) exhibit distinct reactivity profiles, such as susceptibility to oxidation, which the target compound lacks due to its sulfonyl group.

Crystallographic and Conformational Analysis

- Computational tools like SHELX and ORTEP are critical for modeling such features.

- Analog Comparisons: The crystal structure of 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole () reveals planar imidazole rings stabilized by π-stacking, absent in dihydroimidazoles. Hydrogen-bonding patterns (e.g., C–H···O/N interactions) are also less pronounced in dihydroimidazoles due to reduced aromaticity .

Biological Activity

The compound 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and case studies.

- Molecular Formula : C19H20ClN3O3S

- Molecular Weight : 393.89 g/mol

- Structure : The compound features a sulfonamide group attached to a substituted imidazole ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, a study evaluated various derivatives for their effectiveness against bacterial pathogens. The compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than 10 µg/mL against various strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1 | 0.5 | Staphylococcus aureus |

| 2 | 1.0 | Escherichia coli |

| 3 | 5.0 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties. In a study focused on dual-action compounds, several derivatives were synthesized and tested for their ability to reduce inflammation in vivo. The compound demonstrated a significant reduction in inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro studies. The compound was tested against several cancer cell lines, including HepG2 and MCF7. The results indicated that it exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting moderate to strong anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF7 | 12 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of proliferation |

Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers evaluated the antimicrobial efficacy of various imidazole derivatives including our compound. It was found that the compound effectively inhibited biofilm formation in Staphylococcus epidermidis, which is crucial for preventing infections associated with medical devices .

Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, the compound was administered to evaluate its anti-inflammatory properties. Results showed a significant reduction in paw edema and inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases .

Study 3: Anticancer Activity

Another study focused on the compound's effect on lung cancer cells (A549). The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole?

- Methodological Answer : The compound can be synthesized via sulfonylation of the parent imidazole scaffold. Key steps include:

- Substituent Introduction : Use nucleophilic aromatic substitution to introduce chloro and methoxy groups on the phenyl ring.

- Sulfonylation : React the imidazole precursor with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), sulfonyl group (downfield shifts due to electron-withdrawing effects), and dihydroimidazole protons (δ 3.5–5.0 ppm).

- IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹ and 1150 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns consistent with sulfonyl and imidazole moieties .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare bioactivity datasets (e.g., antimicrobial IC₅₀ values) across studies, noting substituent effects (e.g., electron-withdrawing vs. donating groups).

- Computational Screening : Use molecular docking to assess binding affinity variations due to sulfonyl or methoxy groups.

- Experimental Validation : Reproduce assays under standardized conditions (e.g., broth microdilution for antifungal activity) to isolate compound-specific effects .

Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?

- Methodological Answer :

- X-ray Diffraction (XRD) : Analyze crystal packing (e.g., π-π stacking, hydrogen bonding) to identify structural motifs influencing stability.

- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., 4-chloro vs. 2,5-dimethoxy) with conformational flexibility.

- Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles to optimize stability for in vivo applications .

Q. What experimental design principles apply when studying the compound’s reactivity under varying pH or solvent conditions?

- Methodological Answer :

- Factorial Design : Test variables (pH 3–10, solvents: DMSO, EtOH, H₂O) to identify dominant factors in hydrolysis or sulfonyl group reactivity.

- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates and derive Arrhenius parameters.

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and predict solvent effects .

Data Interpretation and Optimization

Q. How can researchers address low yields in sulfonylation steps during scale-up synthesis?

- Methodological Answer :

- Reaction Engineering : Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reagent consumption and adjust reaction time dynamically.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) and refine purification protocols .

Q. What computational tools are recommended to predict the compound’s solubility and bioavailability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation free energy in water and lipid bilayers.

- LogP Prediction : Use software like MarvinSketch or ACD/Percepta to estimate partition coefficients.

- ADMET Profiling : Apply platforms like SwissADME to assess permeability and metabolic stability .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., as a ligand or functional monomer)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.